5-Methoxy-2,2-dimethylindanone

Lipophilicity ADME CNS Drug Discovery

Sourcing non-restricted indanone scaffolds often compromises lipophilicity and conformational control, delaying SAR in NPS and CNS programs. 5-MeO-2,2-dimethylindanone solves this with a sterically hindered gem-dimethyl core (XLogP 2.6) that locks the indanone into a bioactive conformation. - Pre-organized scaffold mimics receptor-bound geometry for MT1/MT2 agonist design. - Efficient synthesis of amphetamine/cathinone analogs for forensic research. - Higher metabolic stability vs. unsubstituted indanones. Supplied as high-purity crystals; bulk quantities available with fast global shipping.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 124688-06-8
Cat. No. B045482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,2-dimethylindanone
CAS124688-06-8
Synonyms2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1=O)C=CC(=C2)OC)C
InChIInChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3
InChIKeyZENPNFPJVPODJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,2-dimethylindanone: Procurement-Grade Indanone Intermediate


5-Methoxy-2,2-dimethylindanone (CAS 124688-06-8) is a 2,2-gem-dimethyl substituted indanone derivative characterized by a 5-methoxy group, a molecular formula of C12H14O2, and a molecular weight of 190.24 g/mol [1]. It is commercially available as a high-purity synthetic intermediate, primarily valued for its conformationally restricted indanone scaffold, which serves as a key building block in the synthesis of novel psychoactive substance (NPS) analogs and as a precursor for developing melatonin receptor agonists and other CNS-targeted therapeutic agents .

5-Methoxy, 2,2-dimethyl substitution confirmed
Conformationally restricted indanone building block
Suited for CNS-targeted research compound synthesis

Why Generic Substitution Fails for 5-Methoxy-2,2-dimethylindanone


The 2,2-gem-dimethyl substitution in 5-Methoxy-2,2-dimethylindanone imposes significant steric hindrance and conformational restriction, differentiating it from unsubstituted or mono-methyl indanones. This structural feature is not merely incremental; it fundamentally alters the compound's lipophilicity (predicted XLogP: 2.6) compared to 5-Methoxy-1-indanone (XLogP: 1.6-1.8) and 2,2-Dimethyl-1-indanone (LogP: ~2.45) [1][2][3]. Such differences critically impact solubility, metabolic stability, and receptor-binding conformations in downstream drug candidates, making direct substitution without validation of these key properties a significant risk in both discovery and scale-up procurement.

Lipophilicity mismatch
The 2,2-dimethyl substitution shifts logP relative to 5-methoxy-1-indanone, potentially altering membrane permeability and CNS distribution of derived analogs.
Commercial purity gap
Typical purity is lower than the ≥98% common for 5-methoxy-1-indanone; additional in-house purification review may be needed to avoid stoichiometric errors.
Conformational flexibility differs
The gem-dimethyl group locks the indanone ring into a rigid conformation absent in unsubstituted analogs, altering receptor-binding orientations in designed ligands.

Quantitative Differentiation Against Closest Indanone Analogs


Lipophilicity Differentiates from Non-Methylated and Non-Methoxylated Analogs

The predicted lipophilicity of 5-Methoxy-2,2-dimethylindanone (XLogP = 2.6) is higher than that of the closely related building block 5-Methoxy-1-indanone (XLogP = 1.6-1.8) and slightly higher than 2,2-Dimethyl-1-indanone (LogP = 2.45) [1][2]. This increased lipophilicity, driven by the combined effect of the 2,2-gem-dimethyl and 5-methoxy groups, directly influences membrane permeability and blood-brain barrier (BBB) penetration potential for CNS-targeted analogs synthesized from this core.

Lipophilicity diff.
Cross-study comparable
XLogP 2.6
vs 1.6–1.8 (5-Methoxy-1-indanone); 2.45 (2,2-Dimethyl-1-indanone)
Supports predicted CNS penetration assessment for derived analogs
Predicted values from computational models
Lipophilicity ADME CNS Drug Discovery

Commercial Purity Profile Versus Common Indanone Analogs

Commercial lots of 5-Methoxy-2,2-dimethylindanone are typically supplied at 95% purity . In contrast, the structurally simpler 5-Methoxy-1-indanone is routinely available at ≥98% purity from multiple vendors, while 2,2-Dimethyl-1-indanone lacks a standardized commercial purity specification but is often used as a technical-grade intermediate [1]. The lower commercial purity of the target compound reflects the synthetic challenge introduced by the 2,2-gem-dimethyl substitution, which necessitates more rigorous purification and quality control by the end user.

Commercial purity
Data to verify
95%
vs ≥98% (5-Methoxy-1-indanone)
Procurement may require purity verification and additional purification
Vendor-reported specifications; no independent lot data
Chemical Purity Procurement Analytical Specification

Conformational Restriction as a Differentiator in Receptor Binding

The 2,2-gem-dimethyl group in 5-Methoxy-2,2-dimethylindanone locks the indanone ring into a rigid, low-energy conformation that mimics the bioactive orientation of the indole nucleus in melatonin [1]. This conformational restriction is a key design principle exploited in the development of high-affinity melatonin receptor agonists like Ramelteon (TAK-375), which exhibits Ki values of 14 pM (MT1) and 112 pM (MT2) [2]. While no direct binding data exists for 5-Methoxy-2,2-dimethylindanone itself, the 2,2-dimethylindane motif is a validated pharmacophore for achieving the spatial orientation required for potent MT1/MT2 agonism, a feature absent in the more flexible, non-methylated analog 5-Methoxy-1-indanone.

Conformational restriction
Class-level inference
2,2-dimethyl group restricts ring flexibility
Scaffold may pre-organize for melatonin receptor agonist design
Inferred from downstream agonist SAR; no direct binding data for this intermediate
Melatonin Receptor Conformational Restriction GPCR

Synthetic Role in NPS and CNS Drug Development

5-Methoxy-2,2-dimethylindanone is explicitly documented as a versatile synthetic intermediate for exploring novel psychoactive substances (NPS) and developing potential CNS therapeutic agents . Its specific substitution pattern (5-methoxy and 2,2-dimethyl) makes it a direct precursor to indane-based analogs of amphetamines and cathinones, a synthetic niche not readily accessible from simpler indanones like 5-Methoxy-1-indanone or 2,2-Dimethyl-1-indanone, which lack the complementary functional groups required for this specific class of analogs .

Synthetic role
Supporting evidence
Documented as intermediate for NPS and CNS agent synthesis
Enables synthesis of compound classes not accessible from simpler indanones
Based on vendor literature and patent surveys
Novel Psychoactive Substances CNS Drug Synthesis Building Block

Absence of Public Biological Activity Data

A formal search of public-domain research confirms that no quantitative biological data—including IC50, Ki, EC50, or enzyme inhibition constants—are available for 5-Methoxy-2,2-dimethylindanone . This absence of direct pharmacological profiling is a defining characteristic of the compound and a critical differentiator from biologically annotated indanones like 5-Methoxy-1-indanone, for which estrogen receptor binding and anti-cancer cell activity have been reported .

Biological data gap
Data to verify
No reported IC50, Ki, or EC50 values
Intended as synthetic intermediate; no characterized pharmacology
Literature and database survey confirms absence of direct bioactivity data
Data Gap In Vitro Pharmacology Structure-Activity Relationship

Optimal Procurement Scenarios Based on Differentiated Properties


Synthesis of CNS-Penetrant Melatonin Receptor Agonists

Leveraging the compound's higher lipophilicity (XLogP 2.6) and conformationally restricted 2,2-dimethylindane core, it is ideally suited as a starting material for designing novel MT1/MT2 melatonin receptor agonists . The pre-organized scaffold mimics the spatial orientation required for high-affinity binding, a validated approach used in the development of Ramelteon (MT1 Ki = 14 pM) [1]. This reduces synthetic complexity and accelerates SAR campaigns targeting sleep disorders and circadian rhythm dysregulation.

Forensic and NPS Reference Standard Synthesis

The compound is explicitly documented as a key building block for synthesizing amphetamine-like and cathinone analogs, which are of interest in the study of novel psychoactive substances (NPS) . Procurement for forensic toxicology or academic research on NPS metabolism and detection is warranted, as simpler indanones lack the specific substitution pattern required for this class of analogs.

Development of Photoremovable Protecting Groups

Indanone and dimethylindanone derivatives, including the 5-methoxy-2,2-dimethylindanone scaffold, have been explored as novel photoremovable protecting groups for organic chemistry and biochemistry applications . The gem-dimethyl substitution may confer distinct photophysical properties compared to non-methylated analogs, making this compound a candidate for designing photocleavable linkers in solid-phase synthesis.

Application
Selection Property
Validation Focus
Melatonin receptor agonist scaffold synthesis
Predicted lipophilicity profile
CNS distribution and receptor binding assay validation
Forensic and NPS reference standard synthesis
Substitution pattern specificity
Analytical reference characterization and metabolite profiling
Photoremovable protecting group research
Photophysical property review
Photocleavage efficiency and linker compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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